molecular formula C22H12F2N2O4S B12161543 1-(6-Fluorobenzothiazol-2-yl)-5-(4-fluorophenyl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one

1-(6-Fluorobenzothiazol-2-yl)-5-(4-fluorophenyl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one

Cat. No.: B12161543
M. Wt: 438.4 g/mol
InChI Key: URSGVUZKLFITHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Fluorobenzothiazol-2-yl)-5-(4-fluorophenyl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a combination of benzothiazole, fluorophenyl, furylcarbonyl, and pyrrolinone moieties, making it a complex and potentially versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Fluorobenzothiazol-2-yl)-5-(4-fluorophenyl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 6-fluorobenzothiazole and 4-fluorophenyl derivatives. These intermediates are then subjected to various coupling reactions, cyclization, and functional group modifications under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalytic processes, solvent recycling, and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

1-(6-Fluorobenzothiazol-2-yl)-5-(4-fluorophenyl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving fluorinated compounds.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(6-Fluorobenzothiazol-2-yl)-5-(4-fluorophenyl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-Chlorobenzothiazol-2-yl)-5-(4-chlorophenyl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one
  • 1-(6-Bromobenzothiazol-2-yl)-5-(4-bromophenyl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one

Uniqueness

The uniqueness of 1-(6-Fluorobenzothiazol-2-yl)-5-(4-fluorophenyl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one lies in its specific combination of functional groups and fluorine atoms, which can impart distinct chemical and biological properties compared to its chlorinated or brominated analogs.

Properties

Molecular Formula

C22H12F2N2O4S

Molecular Weight

438.4 g/mol

IUPAC Name

1-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-3-(furan-2-carbonyl)-4-hydroxy-2H-pyrrol-5-one

InChI

InChI=1S/C22H12F2N2O4S/c23-12-5-3-11(4-6-12)18-17(19(27)15-2-1-9-30-15)20(28)21(29)26(18)22-25-14-8-7-13(24)10-16(14)31-22/h1-10,18,28H

InChI Key

URSGVUZKLFITHY-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)F)C4=NC5=C(S4)C=C(C=C5)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.